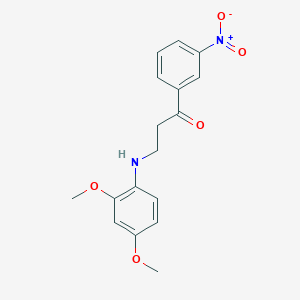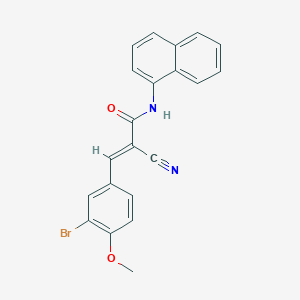
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide in inhibiting cancer cell growth involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that this compound induces apoptosis by activating the caspase-3 pathway and inhibiting the expression of anti-apoptotic proteins. Inhibition of cell proliferation is achieved by blocking the cell cycle at the G2/M phase and inhibiting the expression of cell cycle regulatory proteins.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide exhibits low toxicity towards normal cells, indicating its potential as a safe and effective anticancer agent. In addition, this compound has been shown to exhibit strong fluorescence in the visible region, making it a potential candidate for use in biological imaging.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity towards normal cells, and strong fluorescence in the visible region. However, this compound also has limitations, including its low solubility in water and its sensitivity to light and air.
Zukünftige Richtungen
There are several potential future directions for research on (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide. These include:
1. Further studies on the mechanism of action of this compound in inhibiting cancer cell growth.
2. Development of more efficient and scalable synthesis methods for this compound.
3. Exploration of the potential of this compound as a fluorescent probe for use in biological imaging.
4. Studies on the potential of this compound as a building block for the synthesis of other compounds.
5. Investigation of the potential of this compound as a therapeutic agent for other diseases besides cancer.
In conclusion, (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research on this compound could lead to the development of new therapeutic agents and imaging probes.
Synthesemethoden
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has been synthesized using different methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction involves the reaction between 3-bromo-4-methoxybenzaldehyde and cyanoacetamide in the presence of a base, resulting in the formation of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylamide. The naphthalene moiety is then introduced using a second Knoevenagel condensation reaction between (E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylamide and 1-naphthaldehyde. The Suzuki-Miyaura cross-coupling reaction involves the reaction between 3-bromo-4-methoxybenzaldehyde and 1-naphthalenylboronic acid in the presence of a palladium catalyst, resulting in the formation of (E)-3-(3-bromo-4-methoxyphenyl)-2-naphthalenylpropenal. The cyano group is then introduced using a Knoevenagel condensation reaction between (E)-3-(3-bromo-4-methoxyphenyl)-2-naphthalenylpropenal and cyanoacetamide.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In materials science, this compound has been studied for its potential as a fluorescent probe. Studies have shown that (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide exhibits strong fluorescence in the visible region, making it a potential candidate for use in biological imaging. In organic synthesis, this compound has been studied for its potential as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-26-20-10-9-14(12-18(20)22)11-16(13-23)21(25)24-19-8-4-6-15-5-2-3-7-17(15)19/h2-12H,1H3,(H,24,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESMBTSFBLQKSL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674837.png)
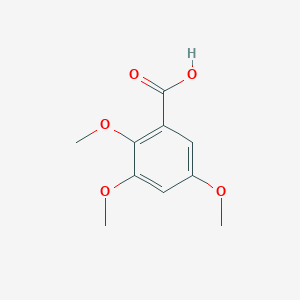
![3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2674839.png)
![Tert-butyl N-[[(3S,4S)-4-aminooxolan-3-yl]methyl]carbamate](/img/structure/B2674841.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2674845.png)

![6-methyl-4-oxo-N-[1-(2-thienyl)propyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2674848.png)
![[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride](/img/structure/B2674849.png)
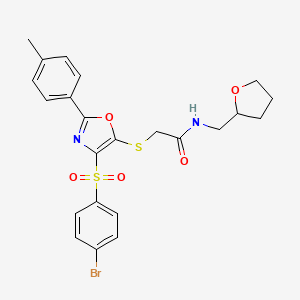
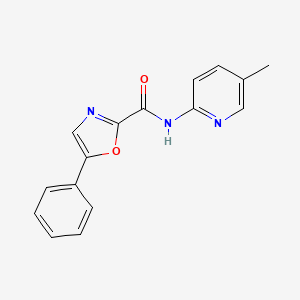
![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2674855.png)
